molecular formula C24H24N2O2 B11689016 N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide

Cat. No.: B11689016
M. Wt: 372.5 g/mol
InChI Key: SYNMRUVBOFMBHY-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide is a complex organic compound that features a benzoxazole moiety linked to an adamantane structure via a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.

    Coupling with Phenyl Ring: The benzoxazole is then coupled with a phenyl ring through a substitution reaction.

    Attachment to Adamantane: The final step involves attaching the benzoxazole-phenyl intermediate to an adamantane carboxylic acid derivative using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzoxazole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups attached to the benzoxazole or adamantane.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzoxazole derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, while the adamantane structure provides stability and enhances binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide is unique due to the presence of the adamantane structure, which imparts additional stability and enhances its binding properties compared to other benzoxazole derivatives. This makes it particularly valuable in applications requiring robust and stable compounds.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C24H24N2O2/c27-23(24-12-15-9-16(13-24)11-17(10-15)14-24)25-19-7-5-18(6-8-19)22-26-20-3-1-2-4-21(20)28-22/h1-8,15-17H,9-14H2,(H,25,27)

InChI Key

SYNMRUVBOFMBHY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5

Origin of Product

United States

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